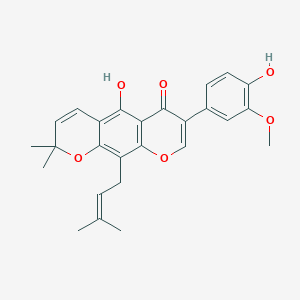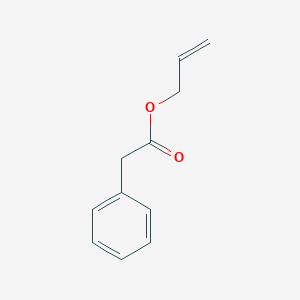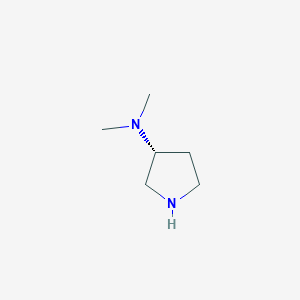
Tris(1-aminopropan-2-yl) borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of tris(2-amino-1-methylethyl) borate typically involves the reaction of boric acid with 2-amino-1-methylethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to maintain the required temperature and pressure conditions .
化学反应分析
Tris(1-aminopropan-2-yl) borate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Tris(1-aminopropan-2-yl) borate has a wide range of scientific research applications In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it is used in the study of enzyme immobilization and stabilizationIn industry, it is used in the production of specialized materials and coatings .
作用机制
The mechanism of action of tris(2-amino-1-methylethyl) borate involves its interaction with specific molecular targets and pathways. It can form covalent bonds with certain functional groups, leading to changes in the structure and function of the target molecules. This interaction can affect various biochemical pathways and processes .
相似化合物的比较
Tris(1-aminopropan-2-yl) borate can be compared with other similar compounds, such as tris(hydroxymethyl)aminomethane and boric acid esters. These compounds share some similarities in their chemical structure and properties but differ in their specific applications and reactivity. This compound is unique in its ability to form stable complexes with certain metal ions, making it particularly useful in certain industrial and research applications .
属性
CAS 编号 |
10164-64-4 |
|---|---|
分子式 |
C9H24BN3O3 |
分子量 |
233.12 g/mol |
IUPAC 名称 |
tris(1-aminopropan-2-yl) borate |
InChI |
InChI=1S/C9H24BN3O3/c1-7(4-11)14-10(15-8(2)5-12)16-9(3)6-13/h7-9H,4-6,11-13H2,1-3H3 |
InChI 键 |
SMIBBGLDGBPYJI-UHFFFAOYSA-N |
SMILES |
B(OC(C)CN)(OC(C)CN)OC(C)CN |
规范 SMILES |
B(OC(C)CN)(OC(C)CN)OC(C)CN |
Key on ui other cas no. |
10164-64-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B158495.png)





![5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole](/img/structure/B158507.png)
